8-Methylnaphthalene-1-carbonitrile
Description
8-Methylnaphthalene-1-carbonitrile (CAS: Not explicitly provided in evidence) is a naphthalene derivative featuring a methyl group at the 8-position and a nitrile group at the 1-position.
Properties
CAS No. |
71235-71-7 |
|---|---|
Molecular Formula |
C12H9N |
Molecular Weight |
167.21 g/mol |
IUPAC Name |
8-methylnaphthalene-1-carbonitrile |
InChI |
InChI=1S/C12H9N/c1-9-4-2-5-10-6-3-7-11(8-13)12(9)10/h2-7H,1H3 |
InChI Key |
MSTPQZSADAQZNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C=CC=C2C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methylnaphthalene-1-carbonitrile typically involves the nitration of 8-methylnaphthalene followed by a Sandmeyer reaction. The nitration process introduces a nitro group, which is then converted to an amino group. The Sandmeyer reaction, involving the use of copper(I) cyanide, replaces the amino group with a nitrile group .
Industrial Production Methods: Industrial production methods for 8-Methylnaphthalene-1-carbonitrile are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 8-Methylnaphthalene-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride (LiAlH4) and hydrogenation over a palladium catalyst are typical reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 8-Methylnaphthalene-1-carboxylic acid.
Reduction: 8-Methylnaphthalene-1-amine.
Substitution: Various halogenated derivatives depending on the halogen used.
Scientific Research Applications
8-Methylnaphthalene-1-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Methylnaphthalene-1-carbonitrile involves its interaction with various molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogues
1-Methylnaphthalene (CAS: 90-12-0): Methyl substitution at position 1.
2-Methylnaphthalene (CAS: 91-57-6): Methyl substitution at position 3.
2-Methoxy-naphthalene-1-carbonitrile (CAS: 16000-39-8): Methoxy and nitrile substituents at positions 2 and 1, respectively .
8-Chloro-1-methylnaphthalene (CAS: 84796-01-0): Methyl and chloro substituents at positions 1 and 8 .
Substituent Effects on Reactivity and Toxicity
- Nitriles are prone to cytochrome P450-mediated oxidation, forming reactive intermediates that may bind to cellular macromolecules .
- Methyl vs.
Physicochemical Properties
Table 1 compares computed or experimental properties of 8-methylnaphthalene-1-carbonitrile with analogs:
*Estimated using PubChem’s chemical property calculator .
Toxicological and Environmental Profiles
Chronic Toxicity and Carcinogenicity
- 1-Methylnaphthalene: Chronic inhalation in mice caused nasal epithelial hyperplasia and lung inflammation at ≥10 ppm . No conclusive carcinogenicity in B6C3F1 mice .
- 2-Methylnaphthalene : Similar respiratory toxicity but with higher hepatic enzyme induction (CYP1A1/2) compared to 1-methylnaphthalene .
- Nitrile Derivatives: Limited data, but nitriles like acrylonitrile are known for neurotoxicity and carcinogenicity via metabolic activation .
Metabolic Pathways
- Methylnaphthalenes: Metabolized via epoxidation and hydroxylation, forming reactive quinones linked to oxidative stress .
- Nitrile-Containing Analogs : Expected to undergo glutathione conjugation or hydrolysis to cyanide intermediates, potentiating cellular toxicity .
Biological Activity
8-Methylnaphthalene-1-carbonitrile is an aromatic compound characterized by a naphthalene ring with a methyl substituent at the 8-position and a cyano group at the 1-position. Its chemical formula is , and it belongs to a class of polycyclic aromatic compounds known for their stability and unique electronic properties. This compound has garnered attention in various fields, including organic synthesis, materials science, and biological research.
Biological Activity Overview
The biological activity of 8-methylnaphthalene-1-carbonitrile is attributed to its structural features, particularly the presence of the cyano group, which can participate in various chemical reactions. This section explores its potential biological applications and mechanisms of action.
Antimicrobial Properties
Research has indicated that compounds with a similar structure to 8-methylnaphthalene-1-carbonitrile exhibit antimicrobial properties. For instance, studies on nitrile-containing compounds have shown significant activity against tuberculosis bacteria (Mycobacterium tuberculosis) and other pathogens. The minimal inhibitory concentration (MIC) values for related compounds suggest promising anti-tubercular activity, with some derivatives showing MIC values as low as 12.5 µg/mL .
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In studies involving naphthalene derivatives, including those similar to 8-methylnaphthalene-1-carbonitrile, it was found that many exhibit selective toxicity towards cancer cells while sparing normal cells. For example, certain derivatives showed a selectivity index value greater than 11 when tested against human embryonic kidney cells .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinities of 8-methylnaphthalene-1-carbonitrile to various biological targets. These studies suggest that modifications to its structure can enhance its binding efficiency and biological activity. For instance, docking simulations have indicated potential interactions with key enzymes involved in pathogenic processes, highlighting avenues for drug development.
Study 1: Anti-Tubercular Activity
A recent study focused on synthesizing and evaluating the anti-tubercular activity of various naphthalene derivatives, including those based on the structure of 8-methylnaphthalene-1-carbonitrile. The study reported that certain analogs exhibited potent activity against Mycobacterium tuberculosis with MIC values around 6.25 µg/mL . The researchers employed molecular docking techniques to elucidate the interaction patterns within the active site of enoyl-ACP reductase (InhA), a critical enzyme in Mycobacterium tuberculosis.
Study 2: Cytotoxicity Evaluation
Another investigation assessed the cytotoxic effects of substituted naphthalenes on cancer cell lines. The findings revealed that several derivatives displayed significant cytotoxicity against various cancer types while maintaining low toxicity levels in normal cell lines . This selectivity underscores the potential therapeutic applications of such compounds in oncology.
Comparative Analysis of Biological Activities
The following table summarizes the biological activities reported for 8-methylnaphthalene-1-carbonitrile and its analogs:
| Compound | Activity Type | MIC Value (µg/mL) | Selectivity Index |
|---|---|---|---|
| 8-Methylnaphthalene-1-carbonitrile | Anti-tubercular | 12.5 | >11 |
| Naphthalene Derivative A | Anti-tubercular | 6.25 | Not specified |
| Naphthalene Derivative B | Cytotoxicity (Cancer) | Not specified | >10 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
